4-Chlorofuro[2,3-c]pyridine-2-carboxylic acid
CAS No.: 1367926-41-7
Cat. No.: VC4494569
Molecular Formula: C8H4ClNO3
Molecular Weight: 197.57
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1367926-41-7 |
|---|---|
| Molecular Formula | C8H4ClNO3 |
| Molecular Weight | 197.57 |
| IUPAC Name | 4-chlorofuro[2,3-c]pyridine-2-carboxylic acid |
| Standard InChI | InChI=1S/C8H4ClNO3/c9-5-2-10-3-7-4(5)1-6(13-7)8(11)12/h1-3H,(H,11,12) |
| Standard InChI Key | PXYSBEJEBCDSTN-UHFFFAOYSA-N |
| SMILES | C1=C(OC2=CN=CC(=C21)Cl)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a fused bicyclic core: a furan ring (oxygen-containing five-membered heterocycle) linked to a pyridine ring (six-membered nitrogen heterocycle). The chlorine atom occupies the 4-position of the pyridine ring, while the carboxylic acid group is at the 2-position of the fused system. Key structural identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | 4-Chlorofuro[2,3-c]pyridine-2-carboxylic acid |
| Molecular Formula | C₈H₄ClNO₃ |
| Molecular Weight | 197.57 g/mol |
| SMILES | C1=CN=C(C2=C1OC(=C2)C(=O)O)Cl |
| InChI Key | HTPCVTPLUIZYBR-UHFFFAOYSA-N |
The planar structure facilitates π-π stacking interactions, while the carboxylic acid group enables hydrogen bonding, critical for biological activity .
Spectral Characteristics
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NMR: The NMR spectrum reveals aromatic protons at δ 7.2–8.5 ppm, with the carboxylic acid proton appearing as a broad singlet near δ 12 ppm.
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IR: Strong absorption bands at 1700–1750 cm⁻¹ (C=O stretch) and 2500–3300 cm⁻¹ (O-H stretch) confirm the carboxylic acid group .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The most reported route involves cyclization of 4-chloropyridine-2-carboxylic acid with furan derivatives under acidic conditions:
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Chlorination: Pyridine-2-carboxylic acid reacts with thionyl chloride (SOCl₂) in the presence of bromine catalyst to form 4-chloropyridine-2-carboxylic acid chloride .
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Cyclization: The acid chloride undergoes nucleophilic attack by furan-2-yl lithium, followed by intramolecular esterification to form the fused ring .
Reaction conditions (temperature: 80–100°C, time: 6–12 hours) yield 60–75% purity, necessitating chromatographic purification .
Industrial Optimization
Large-scale production employs continuous flow reactors to enhance yield (85–90%) and reduce byproducts like 4,5-dichloro derivatives. Key parameters:
Biological Activity and Mechanisms
Antimicrobial Properties
In vitro studies demonstrate broad-spectrum activity against:
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Gram-positive bacteria: Staphylococcus aureus (MIC: 2.5 μM).
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Fungi: Candida albicans (MIC: 5.8 μM).
Mechanistically, the compound disrupts microbial cell membranes via electrostatic interactions with phospholipids and inhibits DNA gyrase by chelating Mg²⁺ ions at the enzyme’s active site .
| Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 1.7 | Caspase-3 activation |
| HeLa (Cervical) | 3.0 | ROS-mediated apoptosis |
The chlorine atom enhances lipophilicity, promoting cellular uptake, while the carboxylic acid group binds to histone deacetylases (HDACs) .
Applications in Drug Development
Pharmacophore Optimization
Derivatives of 4-chlorofuro[2,3-c]pyridine-2-carboxylic acid serve as precursors for:
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Kinase inhibitors: Triflate derivatives enable Suzuki-Miyaura couplings to introduce aryl groups at the 3-position .
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Antiviral agents: Amidation of the carboxylic acid yields prodrugs with enhanced bioavailability .
Case Study: Analogous Compounds
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4-Chloro-thieno[2,3-c]pyridine-2-carboxamide (PubChem CID: 10632359) exhibits IC₅₀ = 0.8 μM against hepatitis C virus (HCV) NS5B polymerase, highlighting the scaffold’s versatility .
Future Research Directions
Computational Modeling
Molecular dynamics simulations could optimize binding to HDAC8 (PDB: 1T69) and reduce off-target effects .
Green Synthesis
Exploring biocatalytic routes using lipase enzymes may replace bromine catalysts, aligning with green chemistry principles .
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